- Preparation of substituted pyrimidines as PI3K kinase inhibitors useful in the treatment of cancer, China, , ,

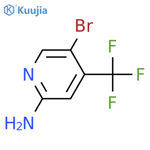

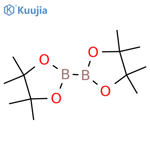

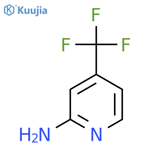

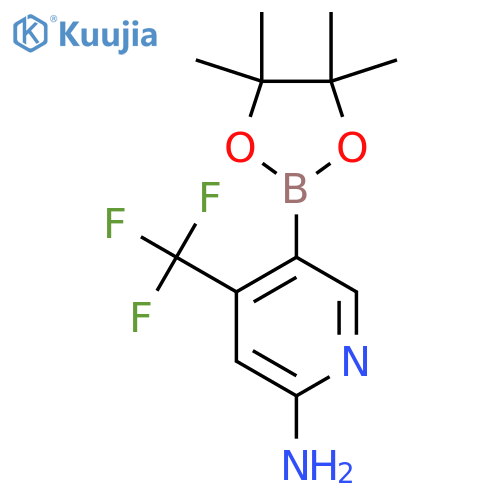

Cas no 944401-57-4 (5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine)

944401-57-4 structure

Produktname:5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

CAS-Nr.:944401-57-4

MF:C12H16BF3N2O2

MW:288.073853492737

MDL:MFCD12923420

CID:834825

PubChem ID:57416499

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-Pyridinamine

- 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ami

- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyridinamine (ACI)

- [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyridyl]amine

- 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

- MFCD12923420

- 5-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-4-trifluoroMethylpyridin-2-amine

- 944401-57-4

- C12H16BF3N2O2

- BS-17911

- BCP18558

- RB2102

- 4-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- CS-M0295

- AKOS015998590

- FT-0686181

- 4-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridm-2-amine

- SCHEMBL855843

- DTXSID30726165

- SB82299

- A859425

- (6-AMINO-4-(TRIFLUOROMETHYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER

- A1-22024

-

- MDL: MFCD12923420

- Inchi: 1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)8-6-18-9(17)5-7(8)12(14,15)16/h5-6H,1-4H3,(H2,17,18)

- InChI-Schlüssel: AHNBKJSRXQDYEO-UHFFFAOYSA-N

- Lächelt: FC(C1C=C(N)N=CC=1B1OC(C)(C)C(C)(C)O1)(F)F

Berechnete Eigenschaften

- Genaue Masse: 288.12600

- Monoisotopenmasse: 288.1256924g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 20

- Anzahl drehbarer Bindungen: 2

- Komplexität: 360

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 57.4Ų

Experimentelle Eigenschaften

- Dichte: 1.23

- Wasserteilungskoeffizient: Slightly soluble in water.

- PSA: 57.37000

- LogP: 2.56300

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Sicherheitsinformationen

-

Symbol:

- Signalwort:Warning

- Gefahrenhinweis: H39

- Warnhinweis: P280,P264,P305+P351+P338,P337+P313

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Keep in dark place,Sealed in dry,2-8°C

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Zolldaten

- HS-CODE:2934999090

- Zolldaten:

China Zollkodex:

2934999090Übersicht:

2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A701998-250mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |

944401-57-4 | 97% | 250mg |

$70.0 | 2025-02-27 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A128909-50mg |

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |

944401-57-4 | ≥95.0% | 50mg |

¥229.90 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ST033-50mg |

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |

944401-57-4 | 97% | 50mg |

409.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ST033-250mg |

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |

944401-57-4 | 97% | 250mg |

1635CNY | 2021-05-08 | |

| Matrix Scientific | 071071-500mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine, 97% |

944401-57-4 | 97% | 500mg |

$440.00 | 2023-09-08 | |

| abcr | AB332470-1 g |

2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester, 95%; . |

944401-57-4 | 95% | 1g |

€581.00 | 2023-04-26 | |

| Fluorochem | 212880-1g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |

944401-57-4 | 95% | 1g |

£434.00 | 2022-03-01 | |

| Alichem | A029186184-1g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |

944401-57-4 | 97% | 1g |

$386.88 | 2023-08-31 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A128909-250mg |

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |

944401-57-4 | ≥95.0% | 250mg |

¥699.90 | 2023-09-04 | |

| 1PlusChem | 1P003MLL-100mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |

944401-57-4 | 97% | 100mg |

$33.00 | 2025-02-20 |

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 10 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 24 h, rt → 115 °C

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 24 h, rt → 115 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C

Referenz

- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 8 h, 115 °C; 115 °C → rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 8 h, 115 °C; 115 °C → rt

Referenz

- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C; 115 °C → rt

Referenz

- Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: N,N-Dimethylaniline ; 5 h, 120 °C

Referenz

- Preparation of triazine compounds as antitumor agent, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C; 115 °C → rt

Referenz

- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 24 h, rt → 115 °C

Referenz

- Preparation of pyrimidine compounds as PI3K inhibitors, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- Method of inhibiting hamartoma tumor cells, United States, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 115 °C

Referenz

- Preparation of heterocyclic compounds as biogenic amine transport modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes and their preparation, United Kingdom, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C

Referenz

- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

Herstellungsverfahren 12

Reaktionsbedingungen

Referenz

- High selectivity substituted pyrimidine PI3K inhibitor, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C

Referenz

- Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 100 °C

Referenz

- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 100 °C

Referenz

- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

Referenz

- Pi 3-kinase inhibitors and methods of their use, United States, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 115 °C; 115 °C → rt

1.2 Reagents: Water Solvents: Ethyl acetate

1.2 Reagents: Water Solvents: Ethyl acetate

Referenz

- Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents, World Intellectual Property Organization, , ,

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Raw materials

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Preparation Products

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Verwandte Literatur

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

944401-57-4 (5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine) Verwandte Produkte

- 2138184-44-6(2-{1-Azaspiro[3.3]heptan-1-yl}pyrimidine-5-carbaldehyde)

- 60199-33-9(2-Bromobenzenesulfonohydrazide)

- 2580237-01-8(4-(bromomethyl)-2-nitropyridine)

- 172281-90-2(N,N-dimethylpiperidin-4-amine;hydrochloride)

- 85864-82-0(8-Bromo-1-naphthaldehyde)

- 1803605-47-1(Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride)

- 921542-90-7(2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide)

- 2138028-68-7(Carbamic acid, N-[3-(2,2-dimethylcyclopropyl)-2-oxopropyl]-N-methyl-, 1,1-dimethylethyl ester)

- 2228162-90-9(methyl 3-(5-bromopyrimidin-2-yl)-3-hydroxypropanoate)

- 1007177-71-0(N-methyl-2-morpholinocyclopentan-1-amine)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:944401-57-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:944401-57-4)5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Reinheit:99%

Menge:1g

Preis ($):260.0